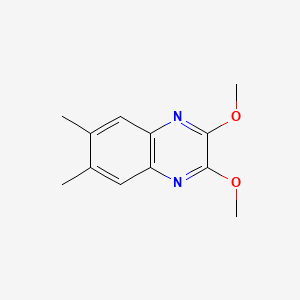
2,3-Dimethoxy-6,7-dimethylquinoxaline
Overview
Description
2,3-Dimethoxy-6,7-dimethylquinoxaline is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dry room at normal temperature .Scientific Research Applications
Liquid Chromatographic Fluorimetric Assay Applications
2,3-Dimethoxy-6,7-dimethylquinoxaline is utilized in the assay of methylglyoxal, a compound present in chemical and biological systems. It is specifically used in derivatization processes, transforming methylglyoxal to form a more easily detectable compound. This application is significant in the analysis of trace amounts of methylglyoxal, with the compound's purity being suitable for such assays, recovery experiments, and internal standardization (McLellan & Thornalley, 1992).
Antifungal Activity
Research has demonstrated the antifungal properties of 2,3-dimethylquinoxaline, a structurally related compound. This includes in vitro activity against a range of pathogenic fungi, including Candida and Aspergillus species. Its effectiveness extends to in vivo applications, such as in a mouse model for oral candidiasis. This highlights its potential as a new antifungal agent (Alfadil et al., 2021).
Pesticidal Activities
This compound derivatives have been synthesized and tested for their pesticidal activities. These compounds have shown efficacy as herbicides and insecticides, suggesting their potential use in plant protection products. This research contributes to the development of environmentally friendly pesticides (Pyrko, 2022).
Modeling Biological Activity
Studies involving mass spectrometry and theoretical calculations have been conducted on quinoxalin derivatives like 2,3-dimethylquinoxalin. These studies help understand their antimicrobial, antifungal, and bactericidal properties, widely applicable in medicine and the food industry. Such research is crucial for developing new pharmaceuticals and preservatives (Tayupov et al., 2021).
Mechanism of Action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
2,3-dimethoxy-6,7-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-12(16-4)11(13-9)15-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBPIYXNBWPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



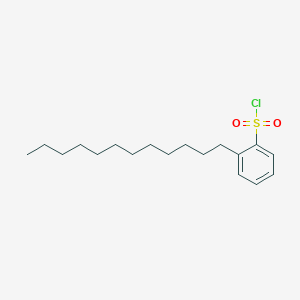
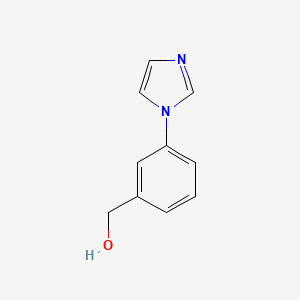
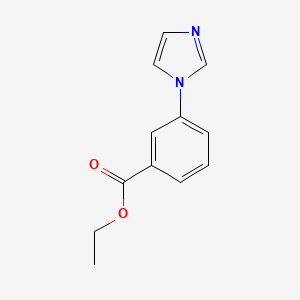
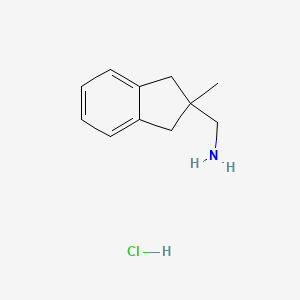

![2,2-Difluoro-7-hydroxy-benzo[1,3]dioxole-5-carboxylic Acid Methyl Ester](/img/structure/B3230287.png)





![rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)
![[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine](/img/structure/B3230351.png)
